molecular formula C18H13N3O4 B561984 Bis-(2-nitrophenyl)phenylamine CAS No. 127074-39-9

Bis-(2-nitrophenyl)phenylamine

Cat. No.: B561984
CAS No.: 127074-39-9
M. Wt: 335.319
InChI Key: ZVVAXVFTBWYHKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis-(2-nitrophenyl)phenylamine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrochlorobenzene with aniline in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Bis-(2-nitrophenyl)phenylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis-(2-nitrophenyl)phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis-(2-nitrophenyl)phenylamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylamine group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Bis-(2-nitrophenyl)phenylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structure, which combines two nitrophenyl groups with a phenylamine group, offering distinct chemical and physical properties that are valuable in various research applications.

Properties

IUPAC Name

2-nitro-N-(2-nitrophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVAXVFTBWYHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652478
Record name 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127074-39-9
Record name 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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